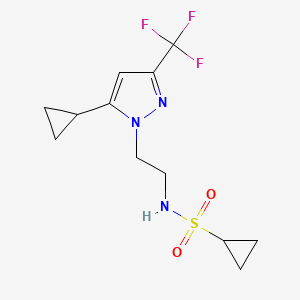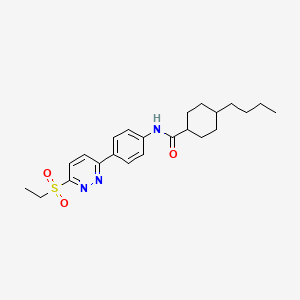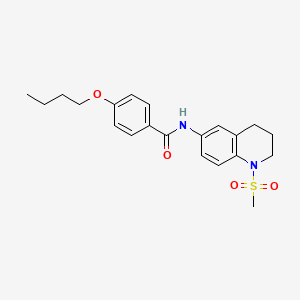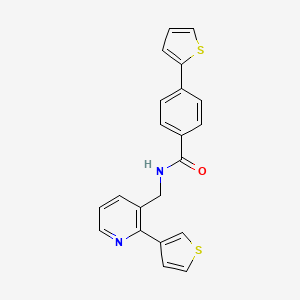![molecular formula C9H9ClN4O B2821719 2-[5-(4-Chloro-phenyl)-tetrazol-2-yl]-ethanol CAS No. 50907-40-9](/img/structure/B2821719.png)
2-[5-(4-Chloro-phenyl)-tetrazol-2-yl]-ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[5-(4-Chloro-phenyl)-tetrazol-2-yl]-ethanol” is a derivative of tetrazole, which is a class of heterocyclic compounds containing a 5-membered ring with four nitrogen atoms and one carbon atom . The compound also contains a phenyl group (a ring of 6 carbon atoms, akin to benzene) and an ethanol group (a two-carbon chain with a hydroxyl (-OH) group attached).
Molecular Structure Analysis
Tetrazoles are five-membered aza compounds with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds . The presence of free N-H causes the acidic nature of tetrazoles and forms both aliphatic and aromatic heterocyclic compounds .Chemical Reactions Analysis
Tetrazoles easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They undergo reaction with few active metals and produce new compounds which are explosives to shocks .Physical And Chemical Properties Analysis
Tetrazole is a crystalline light yellow powder and odorless . It shows a melting point temperature at 155–157°C . On heating, tetrazoles decompose and emit toxic nitrogen fumes . They dissolve in water, acetonitrile, etc .Applications De Recherche Scientifique
Antitumor Activity
The compound 2-[5-(4-Chloro-phenyl)-tetrazol-2-yl]-ethanol may have applications in antitumor research, as seen in the synthesis and study of related tetrazole compounds. For example, Stevens et al. (1984) explored antitumor imidazotetrazines, demonstrating the synthesis of compounds with curative activity against leukemia, which could imply potential for related tetrazole compounds in cancer treatment Stevens et al., 1984.
Antimicrobial Activity
Tetrazole derivatives, such as those studied by Mohite and Bhaskar (2010), have shown promising antimicrobial properties. Their research on substituted N'-[Arylidene]-2-(5-Phenyl-1H- Tetrazol-1-yl) acetohydrazides indicates that similar structures could exhibit antibacterial and antifungal activities, suggesting potential applications of 2-[5-(4-Chloro-phenyl)-tetrazol-2-yl]-ethanol in developing antimicrobial agents Mohite & Bhaskar, 2010.
Synthesis of Complex Molecules
The reactivity of tetrazole compounds with alcohols, as investigated by Lisakova et al. (2015), could provide insights into the functionalization of 2-[5-(4-Chloro-phenyl)-tetrazol-2-yl]-ethanol. Their study on the alkylation of 5-substituted NH-tetrazoles by alcohols in superacid conditions highlights a method that could be applied to synthesize complex molecules with potential pharmaceutical applications Lisakova et al., 2015.
Catalysis and Organic Synthesis
Research on the catalytic properties of nickel(II) complexes derived from benzothiazoline, as conducted by Kawamoto and Kushi (2004), could be relevant to the study of 2-[5-(4-Chloro-phenyl)-tetrazol-2-yl]-ethanol. Their work demonstrates the formation of monohelical and tetranuclear complexes, suggesting potential catalytic applications in organic synthesis, which could extend to the tetrazole compound Kawamoto & Kushi, 2004.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[5-(4-chlorophenyl)tetrazol-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4O/c10-8-3-1-7(2-4-8)9-11-13-14(12-9)5-6-15/h1-4,15H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHOMCLNYBYFARY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(N=N2)CCO)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-(4-Chloro-phenyl)-tetrazol-2-yl]-ethanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-ethylphenyl)acetamide](/img/structure/B2821637.png)

![8-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-ylsulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2821640.png)
![(E)-2-amino-N-(2,5-dimethylphenyl)-1-((furan-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2821642.png)









![5-((4-Benzylpiperazin-1-yl)(thiophen-2-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2821658.png)